molecular formula C20H15Cl2NO3 B4537631 N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methyl-3-furamide

N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methyl-3-furamide

Cat. No. B4537631
M. Wt: 388.2 g/mol
InChI Key: UXUUKKRDLFQIFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves complex chemical processes, often involving palladium-catalyzed cyclization or other methods to achieve the desired molecular structure. For instance, a similar compound, 5-methylfuro[3,2-c]quinolin-4(5H)-one, was synthesized using palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, optimizing yield through the variation of catalysts and solvents (Lindahl et al., 2006).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed through various techniques, including crystallography and NMR spectroscopy. For example, a structurally similar compound, N-(methyl 3,4,6-tri-O-acetyl-alpha, and beta-D-glucopyranosid-2-yl)-oxamide derivative, was analyzed using X-ray diffraction, revealing unique aspects of its molecular conformation and bonding (Temeriusz et al., 2001).

Chemical Reactions and Properties

  • Chemical reactions involving furamide derivatives are often complex and can be influenced by various substituents. For instance, a study on substituted 2,5-bis(4-guanylphenyl)furans demonstrated how different substituents affect the compound's reactivity and binding properties (Das & Boykin, 1977).

Physical Properties Analysis

  • The physical properties of furamide derivatives, such as melting points and solubility, are crucial for their practical applications. For example, the synthesis and characterization of aromatic polyamides with N,N′-Di(4-n-alkylphenyl)benzodiimide units on the main chain revealed important aspects of their thermal stability and solubility (Choi & Jung, 2004).

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, play a significant role in the potential applications of these compounds. In a related study, the synthesis and characterization of Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes revealed insights into their antimicrobial activity, showcasing the diversity in chemical behavior based on structural modifications (Arora et al., 2013).

properties

IUPAC Name

N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2NO3/c1-11(24)13-4-3-5-15(8-13)23-20(25)16-10-19(26-12(16)2)14-6-7-17(21)18(22)9-14/h3-10H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUUKKRDLFQIFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-5-(3,4-dichlorophenyl)-2-methylfuran-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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